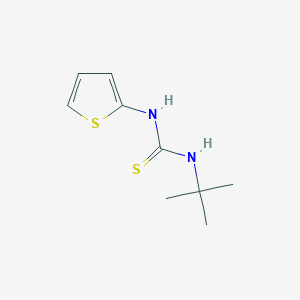

N-tert-Butyl-N'-thiophen-2-ylthiourea

Description

Properties

CAS No. |

61528-55-0 |

|---|---|

Molecular Formula |

C9H14N2S2 |

Molecular Weight |

214.4 g/mol |

IUPAC Name |

1-tert-butyl-3-thiophen-2-ylthiourea |

InChI |

InChI=1S/C9H14N2S2/c1-9(2,3)11-8(12)10-7-5-4-6-13-7/h4-6H,1-3H3,(H2,10,11,12) |

InChI Key |

LHSWPDPNXMWJPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=S)NC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-thiophen-2-ylthiourea typically involves the reaction of thiophene-2-isothiocyanate with tert-butylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

While specific industrial production methods for N-tert-Butyl-N’-thiophen-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-thiophen-2-ylthiourea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-tert-Butyl-N’-thiophen-2-ylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-thiophen-2-ylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiourea group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the thiophene ring can interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

N-(2-Furoyl)-N′-(2-pyridyl)thiourea ()

- Substituents : Combines a furoyl (aromatic carbonyl) and pyridyl group.

- Bond Characteristics :

- Conformation: Dihedral angles between furoyl and pyridyl planes range from 82.96° to 85.1°, leading to non-planar geometry.

- Comparison :

N-Neopentyl-N'-phenylthiourea ()

- Substituents : Neopentyl (tert-butyl-like) and phenyl groups.

- Key Features :

- High lipophilicity due to the neopentyl group.

- Phenyl ring provides aromaticity but lacks heteroatoms.

Physicochemical and Electrochemical Properties

N-Benzoyl/N-(4-nitrobenzoyl)-N′-4-cyanophenylthioureas ()

- Substituents: Aroyl (benzoyl/nitrobenzoyl) and 4-cyanophenyl groups.

- Electrochemical Behavior: Nitro groups exhibit reduction peaks at -0.75 V (vs. Ag/AgCl), while cyano groups show irreversible reduction. Cyclic voltammetry (CV) reveals substituent-dependent redox activity .

- Absence of nitro or cyano groups reduces polarity but enhances steric shielding .

N-Aroylthioureas ()

- Biological Relevance : Demonstrated antibacterial, antifungal, and metal-ion coordination properties.

- Coordination Sites : Thiocarbonyl sulfur and carbonyl oxygen act as ligands for metals like Cu²⁺ or Zn²⁺ .

- Comparison :

- The tert-butyl group in the target compound may hinder metal coordination compared to aroyl derivatives but could improve membrane permeability in biological systems.

- Thiophen-2-yl’s sulfur might participate in weak metal interactions, though less effectively than pyridyl nitrogen .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.